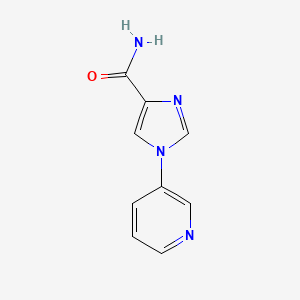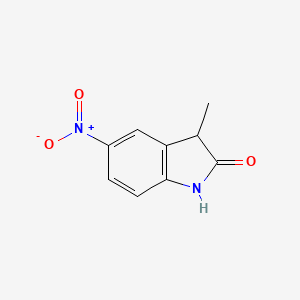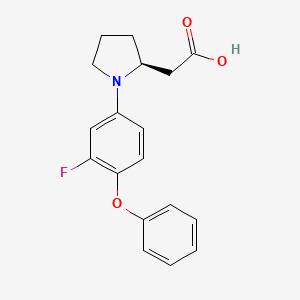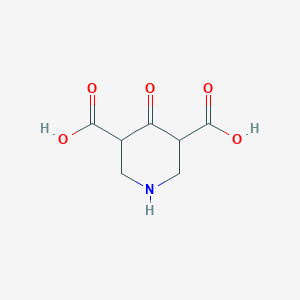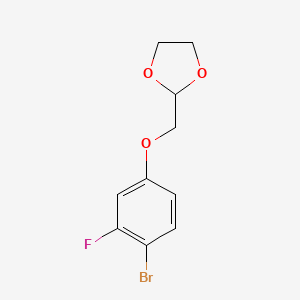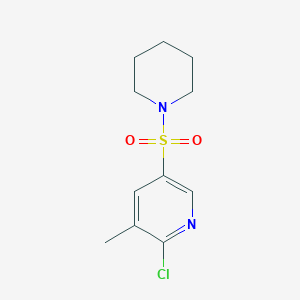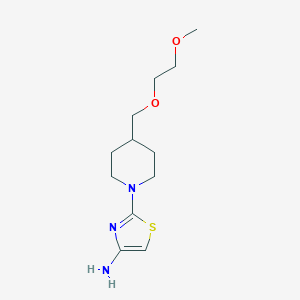
1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-metil-6-oxo-2-(piridin-3-il)piperidina-3-carboxílico es un compuesto orgánico complejo con una fórmula molecular de C12H14N2O3. Este compuesto se caracteriza por la presencia de un anillo de piperidina, un anillo de piridina y un grupo ácido carboxílico.
Métodos De Preparación
La síntesis del ácido 1-metil-6-oxo-2-(piridin-3-il)piperidina-3-carboxílico implica varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante una reacción de ciclización que involucra precursores adecuados.
Introducción del anillo de piridina: El anillo de piridina se introduce mediante una reacción de sustitución, donde un derivado de piridina adecuado reacciona con el intermedio de piperidina.
Oxidación y carboxilación: Los pasos finales implican oxidación para introducir el grupo cetona y carboxilación para formar el grupo ácido carboxílico.
Los métodos de producción industrial pueden implicar pasos similares, pero están optimizados para la síntesis a gran escala, incluido el uso de catalizadores y condiciones de reacción específicas para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
El ácido 1-metil-6-oxo-2-(piridin-3-il)piperidina-3-carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir el grupo cetona en un alcohol.
Sustitución: El anillo de piridina puede sufrir reacciones de sustitución con varios electrófilos o nucleófilos.
Hidrólisis: Los derivados éster o amida del compuesto se pueden hidrolizar para producir el ácido carboxílico.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios ácidos y bases para reacciones de sustitución e hidrólisis. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
El ácido 1-metil-6-oxo-2-(piridin-3-il)piperidina-3-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas sus interacciones con enzimas y receptores.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, incluido su uso como compuesto principal en el descubrimiento de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como estándar en química analítica.
Mecanismo De Acción
El mecanismo de acción del ácido 1-metil-6-oxo-2-(piridin-3-il)piperidina-3-carboxílico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías exactas involucradas dependen del contexto biológico específico y las moléculas diana.
Comparación Con Compuestos Similares
El ácido 1-metil-6-oxo-2-(piridin-3-il)piperidina-3-carboxílico se puede comparar con otros compuestos similares, como:
Derivados de piperidina: Estos compuestos comparten la estructura del anillo de piperidina, pero pueden tener diferentes sustituyentes, lo que lleva a variaciones en sus propiedades químicas y biológicas.
Derivados de piridina: Los compuestos con un anillo de piridina pero diferentes grupos funcionales pueden tener diferente reactividad y aplicaciones.
Ácidos carboxílicos: Otros ácidos carboxílicos con diferentes estructuras de anillo o sustituyentes se pueden comparar en términos de su acidez, reactividad y aplicaciones.
La singularidad del ácido 1-metil-6-oxo-2-(piridin-3-il)piperidina-3-carboxílico radica en su combinación específica de grupos funcionales y estructuras de anillo, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
1-methyl-6-oxo-2-pyridin-3-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-14-10(15)5-4-9(12(16)17)11(14)8-3-2-6-13-7-8/h2-3,6-7,9,11H,4-5H2,1H3,(H,16,17) |
Clave InChI |
DZKXRNBWFJVITH-UHFFFAOYSA-N |
SMILES canónico |
CN1C(C(CCC1=O)C(=O)O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



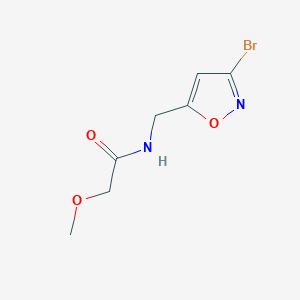
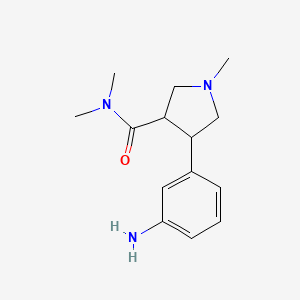
![2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)

